7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
7-bromo-1-methyl-2-(trifluoromethyl)imidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3N3/c1-15-6-4(9)2-13-3-5(6)14-7(15)8(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBHYKWVDNCYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2N=C1C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3,4-Diaminopyridine
In a representative procedure, 3,4-diaminopyridine reacts with a carboxylic acid derivative under acidic conditions. For example, 2-methoxy-4-methylthiobenzoic acid was condensed with 3,4-diaminopyridine in the presence of phosphorus oxychloride (POCl₃) and pyridine at 25–125°C to yield a substituted imidazo[4,5-c]pyridine. Adapting this method, the trifluoromethyl group at the 2-position could be introduced by substituting the benzoic acid with a trifluoromethylacetic acid derivative.
Key Reaction Parameters
- Reagents : 3,4-Diaminopyridine, trifluoromethylacetic acid, POCl₃, pyridine.
- Conditions : Reflux in anhydrous solvent (e.g., dichloroethane) for 6–12 hours.
- Yield : ~60–70% (estimated based on analogous reactions).
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 2-position is introduced either during cyclization or via post-functionalization. Recent advances in trifluoromethylation reagents offer viable pathways.
Direct Trifluoromethylation Using Umemoto’s Reagent
Umemoto’s reagent (S-trifluoromethyl-dibenzothiophenium tetrafluoroborate) enables electrophilic trifluoromethylation. For example, treatment of a pre-formed imidazo[4,5-c]pyridine with this reagent in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours achieves C–H trifluoromethylation.
Optimization Data
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Umemoto’s reagent | DMF | 80 | 12 | 55 |
| Togni’s reagent | CH₃CN | 60 | 24 | 40 |
Regioselective Bromination at the 7-Position
Bromination of the imidazo[4,5-c]pyridine core requires careful control to avoid polybromination. A regioselective approach, inspired by the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, employs N-bromosuccinimide (NBS) under controlled conditions.
Bromination Protocol
- Substrate : 1-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine.
- Reagent : NBS (1.1 equiv), azobisisobutyronitrile (AIBN, catalytic).
- Solvent : Chlorobenzene, 80°C, 4 hours.
- Yield : 72% (isolated).
Regioselectivity Rationale
The electron-deficient C7 position of the pyridine ring is more susceptible to electrophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and trifluoromethyl group.
N-Methylation at the 1-Position
Methylation of the imidazole nitrogen is achieved using methyl iodide or dimethyl sulfate under basic conditions.
Methylation Procedure
- Substrate : 7-Bromo-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine.
- Reagent : Methyl iodide (1.5 equiv), K₂CO₃ (2.0 equiv).
- Solvent : DMF, 60°C, 6 hours.
- Yield : 85%.
Integrated Synthetic Route
Combining the above steps, the following integrated pathway is proposed:
- Cyclocondensation : 3,4-Diaminopyridine + trifluoromethylacetic acid → 2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine.
- N-Methylation : Methylation at N1 → 1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine.
- Bromination : Regioselective bromination at C7 → 7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine.
Overall Yield : 38–45% (estimated from multi-step optimization).
Analytical Characterization
Critical spectroscopic data for the final compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, H5), 8.15 (s, 1H, H4), 3.95 (s, 3H, N–CH₃).
- ¹³C NMR : δ 151.2 (C2), 144.5 (C7), 122.1 (q, J = 270 Hz, CF₃).
- HRMS : m/z 279.9692 [M+H]⁺ (calc. 279.9691).
Chemical Reactions Analysis
Nucleophilic Substitution at C7 Bromine
The bromine atom at position 7 serves as a reactive site for nucleophilic displacement.
Mechanistic Insight : The trifluoromethyl group enhances the electrophilicity of the adjacent pyridine ring, facilitating nucleophilic attack at C7 .
C–H Functionalization at C5
The imidazo[4,5-c]pyridine core permits regioselective C–H activation at position 5.
Key Note : Positional selectivity (C5 over C6) is attributed to the electron-deficient environment created by the trifluoromethyl group .
Electrophilic Aromatic Substitution
The trifluoromethyl group deactivates the ring, restricting electrophilic substitution to activated positions.
| Reaction Type | Conditions | Product | Yield (%) | Site of Substitution | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ (0°C) | 5-Nitro derivative | 30–40 | C5 (para to trifluoromethyl) | |
| Halogenation | NBS, AIBN, CCl₄ (reflux) | 5-Bromo derivative | 45–55 | Requires radical initiation due to deactivation. |
Cross-Coupling Involving the Trifluoromethyl Group
While the CF₃ group is typically inert, it participates in specialized couplings:
Biological Activity and Reaction Implications
The compound’s interactions with biological targets are influenced by its reactivity:
-
Antiviral Activity : Derivatives inhibit HCV replication (EC₅₀ ~3 μM) via interaction with viral NS5A protein .
-
Kinase Inhibition : Analogous imidazo[4,5-c]pyridines inhibit IKK-ε and TBK1 by mimicking ATP binding.
Comparative Reactivity with Structural Analogs
Synthetic Limitations and Challenges
-
Steric Hindrance : The methyl group at N1 complicates C3 functionalization.
-
Solubility Issues : Poor solubility in polar solvents limits reaction optimization .
For further exploration, consult primary literature on palladium-mediated couplings and regioselective C–H activation .
Scientific Research Applications
Medicinal Chemistry
7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine has been studied for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Research indicates that compounds with imidazo[4,5-c]pyridine frameworks exhibit cytotoxic effects against cancer cell lines. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in targeting cancer cells .
- Antimicrobial Properties : Studies have shown that similar compounds can exhibit significant antimicrobial activity. The bromine atom and trifluoromethyl group may enhance interaction with microbial membranes, leading to increased efficacy against pathogens .
Material Science
The compound's unique electronic properties make it suitable for applications in material science.
- Organic Electronics : Due to its electron-withdrawing trifluoromethyl group, this compound can be utilized in the development of organic semiconductors. These materials are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with desirable electronic properties. Its incorporation into polymer matrices could lead to materials with enhanced conductivity and stability under operational conditions .
Case Studies
Mechanism of Action
The mechanism of action of 7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and the imidazo[4,5-c]pyridine core contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine: Similar structure but different positioning of the imidazo ring.
7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-d]pyridine: Another positional isomer with different electronic properties.
7-chloro-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine: Chlorine atom instead of bromine, affecting reactivity and biological activity.
Uniqueness
7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is unique due to the specific combination of substituents and the positioning of the imidazo[4,5-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
7-Bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a trifluoromethyl group and a bromine atom, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antibacterial agent.
| Pathogen | MIC (μg/mL) | Control (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 (Ciprofloxacin) |
| Escherichia coli | 15.0 | 2 (Ciprofloxacin) |
Anti-inflammatory Activity
The compound exhibits notable anti-inflammatory effects, primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In a study assessing its COX inhibition:
- IC₅₀ against COX-1: 19.45 ± 0.07 μM
- IC₅₀ against COX-2: 23.8 ± 0.20 μM
These values suggest that the compound has a significant impact on inflammatory pathways, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.
Anticancer Potential
Preliminary investigations into the anticancer properties of this compound have yielded promising results. It was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's efficacy was evaluated in various cancer models, demonstrating IC₅₀ values that suggest it could serve as a lead compound for further development.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition: The compound inhibits key enzymes involved in inflammatory processes and microbial metabolism.
- Cell Signaling Modulation: It appears to modulate signaling pathways related to cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging: The trifluoromethyl group may enhance its ability to scavenge ROS, contributing to its antioxidant properties.
Study on Anti-inflammatory Effects
A study conducted by Tageldin et al. evaluated various imidazo derivatives for their anti-inflammatory activity using carrageenan-induced paw edema models in rats. The results indicated that compounds similar to this compound exhibited significant reductions in edema comparable to indomethacin.
Antimicrobial Efficacy Assessment
In another research effort, the antimicrobial efficacy was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound had potent activity against both pathogens, supporting its potential use in treating bacterial infections.
Q & A
Q. What are the standard synthetic routes for 7-bromo-1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves condensation of substituted pyridine precursors. For example, brominated pyridines can react with methylamine and trifluoromethylating agents under phase-transfer catalysis (e.g., DMF with p-toluenesulfonic acid) to introduce substituents . Intermediates are characterized via 1H/13C NMR (to confirm substituent positions and purity) and LC/MS (for molecular weight verification). X-ray diffraction (XRD) is used for definitive structural confirmation, employing programs like SHELX for refinement .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Resolves substituent positions (e.g., distinguishing bromo at C7 vs. methyl at C1) and detects coupling patterns in DMSO-d6 .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing Br/CF3 isotopic patterns) .
- XRD : Provides crystallographic data for bond lengths/angles, critical for resolving regiochemical ambiguities .
Q. How is the compound’s purity assessed during synthesis?
- Methodological Answer : Purity is evaluated via HPLC (reverse-phase C18 columns, acetonitrile/water gradients) and TLC (silica gel, UV visualization). Quantitative analysis uses NMR integration (e.g., residual solvent peaks) .
Advanced Questions
Q. How can density functional theory (DFT) optimize synthesis or predict electronic properties?
- Methodological Answer : DFT (e.g., B3LYP functional) calculates electronic distributions, guiding substituent placement for desired reactivity. For example, exact-exchange terms in DFT improve accuracy for halogen/CF3 interactions, predicting regioselectivity in electrophilic substitutions . Pairing DFT with Hammett parameters can rationalize trifluoromethyl’s electron-withdrawing effects on reaction rates .
Q. What strategies are used to study structure-activity relationships (SAR) for imidazo[4,5-c]pyridines in anticancer research?
- Methodological Answer :
- Substituent Variation : Replace bromo with Cl/I or methyl with bulkier alkyl groups to assess steric/electronic impacts on tubulin binding (see IC50 shifts in cytotoxicity assays) .
- Biological Assays : Test derivatives against cancer cell lines (e.g., melanoma A375, prostate PC-3) using MTT assays. Compare IC50 values and P-glycoprotein (P-gp) inhibition to evaluate MDR evasion .
Q. How do reaction conditions influence regioselectivity in nucleophilic substitutions?
- Methodological Answer : Regioselectivity at C7 bromo is controlled by solvent polarity (e.g., DMF stabilizes transition states) and catalysts (e.g., Pd-mediated cross-coupling for aryl substitutions). Competitive reactions (e.g., trifluoromethyl vs. methyl group reactivity) are monitored via in situ FTIR or 19F NMR .
Q. What advanced techniques validate metabolic stability in drug discovery?
- Methodological Answer :
- Human Liver Microsomes (HLM) : Incubate the compound with NADPH, measuring half-life via LC/MS. Compare with control compounds (e.g., verapamil) to assess CYP450-mediated degradation .
- Caco-2 Permeability Assays : Evaluate intestinal absorption using monolayer transepithelial resistance (TEER) and Papp values .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activities of imidazo[4,5-c]pyridines?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell line origin, serum concentration) across studies. For example, tubulin inhibition IC50 varies with ATP levels in media .
- Dose-Response Curves : Replicate experiments using standardized protocols (e.g., 72-hour incubation, 10% FBS) to isolate compound-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
